2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors.
Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where morpholine is introduced to the pyridazine ring.
Sulfonamide Formation: The final step involves the reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine and pyridazine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(3-(4-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide: Similar structure but with different substituents on the pyridazine ring.
2,5-dichloro-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzenesulfonamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2,5-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is unique due to the presence of both the morpholine and pyridazine rings, which confer specific chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject of study.
Properties
IUPAC Name |
2,5-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c21-15-4-5-17(22)19(13-15)30(27,28)25-16-3-1-2-14(12-16)18-6-7-20(24-23-18)26-8-10-29-11-9-26/h1-7,12-13,25H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRKAKDQVPMOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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